
Mono(carboxymethyl) Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(carboxymethyl) Phthalate-d4 is a deuterium-labeled compound with the molecular formula C10H4D4O6 and a molecular weight of 228.19 . This compound is primarily used in scientific research, particularly in the field of proteomics . The deuterium labeling makes it a valuable tool for various analytical and biochemical studies, providing insights into metabolic pathways and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mono(carboxymethyl) Phthalate-d4 involves the introduction of deuterium atoms into the phthalate structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the incorporation of deuterium atoms without altering the chemical structure of the phthalate .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production process is designed to minimize contamination and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Mono(carboxymethyl) Phthalate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can alter the reaction kinetics and mechanisms .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Mono(carboxymethyl) Phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: Used as an internal standard in mass spectrometry to quantify proteins and peptides.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the fate of phthalates in biological systems.
Environmental Analysis: Employed in the study of phthalate contamination and its impact on the environment.
Pharmaceutical Research: Used in drug development and testing to study the pharmacokinetics and pharmacodynamics of phthalate-containing compounds.
Mechanism of Action
The mechanism of action of Mono(carboxymethyl) Phthalate-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and metabolic processes. In biological systems, it can interact with enzymes and receptors, affecting their activity and function .
Comparison with Similar Compounds
Mono(carboxymethyl) Phthalate-d4 is unique due to its deuterium labeling, which distinguishes it from other phthalates. Similar compounds include:
Mono(carboxymethyl) Phthalate: The non-deuterated version of the compound.
Mono(2-ethylhexyl) Phthalate: Another phthalate used in similar research applications.
Di(2-ethylhexyl) Phthalate: A widely used plasticizer with different chemical properties and applications.
The deuterium labeling in this compound provides enhanced stability and allows for more precise analytical measurements, making it a valuable tool in scientific research .
Properties
CAS No. |
1346600-11-0 |
|---|---|
Molecular Formula |
C10H8O6 |
Molecular Weight |
228.192 |
IUPAC Name |
2-(carboxymethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D |
InChI Key |
SWYJHJPNXKOMKD-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(=O)O |
Synonyms |
1,2-(Benzene-d4)dicarboxylic Acid 1-(Carboxymethyl) Ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono(carboxymethyl) Ester; Phthalic Acid-d4 Monoester with Glycolic Acid; Glycolyl Hydrogen Phthalate-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


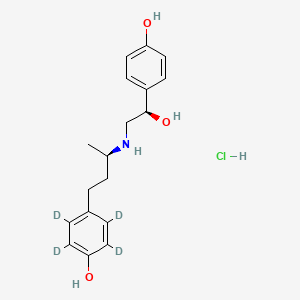

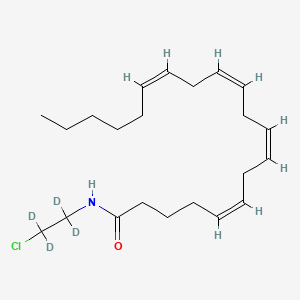
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)
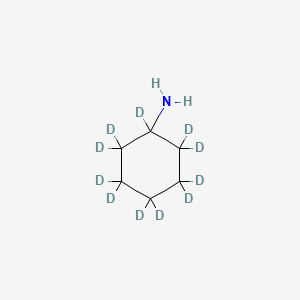
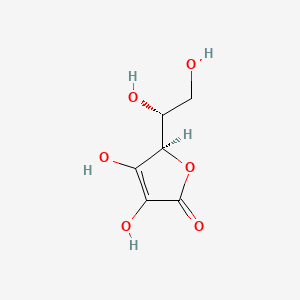
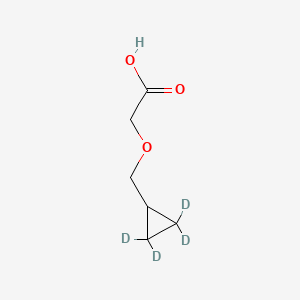
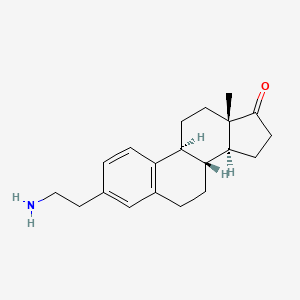
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
